molecular formula C17H11ClN2O3 B5437455 5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5437455
M. Wt: 326.7 g/mol
InChI Key: GVJOWFQLWQKKOJ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBPPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CBPPT belongs to the class of pyrimidinetrione derivatives and has been extensively studied for its therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies suggest that this compound can interact with various cellular targets, including DNA, enzymes, and proteins, leading to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound can also modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt/mTOR pathways, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high concentrations.

Future Directions

Several future directions can be explored for 5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including:
1. Development of this compound derivatives with improved pharmacological properties.
2. Investigation of this compound's potential therapeutic applications in other diseases, including cardiovascular diseases and autoimmune disorders.
3. Elucidation of the mechanism of action of this compound at the molecular level.
4. Assessment of the safety and efficacy of this compound in preclinical and clinical studies.
5. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Several future directions can be explored for this compound, including the development of this compound derivatives with improved pharmacological properties and investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is followed by the addition of phenylhydrazine and sodium ethoxide, which leads to the formation of this compound.

Scientific Research Applications

5-(2-chlorobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the potential anticancer properties of this compound, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJOWFQLWQKKOJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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